2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the benzimidazole core.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including antitumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tubulin polymerization, which is crucial for cell division . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Urea, N,N’- (1,2-phenylene)-
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-pyrazinyl- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89659-98-3 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-pyrazin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C12H9ClN4O/c1-16-9-3-2-8(13)6-10(9)17(12(16)18)11-7-14-4-5-15-11/h2-7H,1H3 |
InChI Key |
LVBAEIRVJPVKQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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